3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Description
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. The oxadiazole moiety is connected via a methoxy linker to the 3-position of the benzoic acid core. This compound is of interest in medicinal chemistry due to the metabolic stability imparted by the 1,2,4-oxadiazole ring, which resists hydrolysis and oxidative degradation .
Properties
IUPAC Name |
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-12-10(17-13-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLUCKKOWGIGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to form the oxadiazole ring . The reaction conditions often include the use of iodine as a catalyst and a suitable solvent such as acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acid-catalyzed conditions. This reaction is critical for modifying solubility or preparing prodrugs.
| Reagents/Conditions | Products | Yield | Sources |
|---|---|---|---|
| Methanol, H₂SO₄, reflux | Methyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoate | Not specified | |
| Ethanol, HCl, 60°C | Ethyl ester analog | Not specified |
Ester derivatives are often intermediates for further functionalization, such as amidation or hydrolysis back to the parent acid.
Saponification Reactions
Ester derivatives can be hydrolyzed to regenerate the carboxylic acid group under basic conditions.
| Reagents/Conditions | Products | Yield | Sources |
|---|---|---|---|
| NaOH (1M), H₂O, reflux | 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid | >80% |
This reaction is reversible and pH-dependent, enabling controlled deprotection in multistep syntheses .
Amidation Reactions
The carboxylic acid reacts with amines to form amides, often mediated by coupling agents.
| Reagents/Conditions | Products | Applications | Sources |
|---|---|---|---|
| DCC, HOBt, R-NH₂ (R = alkyl/aryl) | 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide derivatives | Antimicrobial agent precursors |
Amidation enhances bioavailability and target specificity in pharmacological applications.
Electrophilic Aromatic Substitution
The benzene ring undergoes substitution at the meta position (relative to the methoxy linker) under electrophilic conditions.
| Reagents/Conditions | Products | Regioselectivity | Sources |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative | Meta-directing | |
| Br₂, FeBr₃, 25°C | Bromo-substituted derivative | Meta-directing |
Substituents on the oxadiazole ring influence electron density, directing incoming electrophiles to the meta position.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in reduction and ring-opening reactions.
| Reagents/Conditions | Products | Notes | Sources |
|---|---|---|---|
| LiAlH₄, THF, reflux | Reduced oxadiazole derivatives | Ring cleavage to amidoxime | |
| H₂, Pd/C, 50 psi | Hydrogenated analogs | Partial saturation observed |
Reduction destabilizes the oxadiazole ring, forming intermediates useful for further derivatization.
Cross-Coupling Reactions
The oxadiazole moiety facilitates palladium-catalyzed cross-coupling for bioconjugation or structural diversification.
| Reagents/Conditions | Products | Catalysts | Sources |
|---|---|---|---|
| Suzuki-Miyaura (aryl boronic acid, Pd(PPh₃)₄) | Biaryl-oxadiazole hybrids | Pd(PPh₃)₄ |
Such reactions expand architectural complexity for material science or drug discovery .
Thermal Stability and Degradation
Under pyrolysis (>200°C), the compound decomposes via:
-
Decarboxylation of the benzoic acid group.
-
Fragmentation of the oxadiazole ring into nitriles and CO₂.
Comparative Reactivity Table
| Functional Group | Reactivity | Key Transformations |
|---|---|---|
| Carboxylic acid (-COOH) | High (esterification, amidation) | Prodrug synthesis |
| Oxadiazole ring | Moderate (reduction, cross-coupling) | Ring modification |
| Methoxy linker (-OCH₂-) | Low (stable under standard conditions) | Not typically reactive |
Scientific Research Applications
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various enzymes and receptors . This interaction can modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Benzoic Acid Derivatives
The position of the oxadiazole substituent on the benzene ring significantly influences physicochemical and biological properties. Key isomers include:
Key Observations :
- Synthetic Accessibility : The para isomer (4-position) is more commercially available, suggesting broader utility in research. The ortho isomer is also accessible but requires specialized synthesis .
- Bioactivity : The ortho derivative (2-position) has been utilized in drug candidates, such as dual orexin receptor antagonists, where its steric and electronic profile likely enhances target binding .
- Metabolic Stability : All isomers retain the 1,2,4-oxadiazole ring, which confers resistance to metabolic degradation, a critical feature for oral bioavailability .
Functional Group Modifications
Ester Derivatives
Methyl esters of these acids (e.g., methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate) are common intermediates. These esters improve lipophilicity, facilitating membrane permeability during early-stage drug development. However, they require hydrolysis to the active carboxylic acid form in vivo .
Substituted Oxadiazole Rings
Variants with alternative substituents on the oxadiazole ring exhibit distinct properties:
- Trifluoromethyl Groups : Compounds like 3-((4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoic acid demonstrate enhanced electronic effects, improving solubility and bioavailability .
Biological Activity
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 261.23 g/mol |
| CAS Number | 1235283-29-0 |
This compound features a benzoic acid moiety linked to a methoxy group and a 1,2,4-oxadiazole ring, which is known for its various biological activities.
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole compounds exhibit antimicrobial activity. A study highlighted that compounds with oxadiazole rings demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It was found to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific cellular pathways makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Compounds derived from 1,2,4-oxadiazoles have been reported to possess anti-inflammatory properties. These effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes such as proliferation and inflammation.
- Receptor Modulation : It might interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA, affecting replication and transcription processes.
Study on Anticancer Effects
A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating significant potency against specific cancer types. The study also noted morphological changes consistent with apoptosis in treated cells .
Investigation into Antimicrobial Activity
Another research project focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Q & A
Q. Table 1. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.1 (COOH), 7.6–7.8 (Ar-H), 2.4 (CH₃) | |
| FT-IR | 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80°C (microwave) | +25% |
| Base | DIPEA (2.5 eq) | +15% |
| Solvent | DMF (anhydrous) | +10% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
